REACTION_CXSMILES
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[CH3:1][CH:2]([C:6](O)=O)[C:3]([OH:5])=[O:4].[CH3:9][NH:10][CH3:11].C=O>O>[CH3:9][N:10]([CH3:11])[CH2:6][CH:2]([CH3:1])[C:3]([OH:5])=[O:4]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
with stirring at 0° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
the resulting mixture was stirred at 0° to 5° C. for 3 hours
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Duration
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3 h
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |